molecular formula C5H4F3N3O2 B1379958 6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione CAS No. 1221722-68-4

6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione

Cat. No.: B1379958
CAS No.: 1221722-68-4
M. Wt: 195.10 g/mol
InChI Key: FKDVQJRUQNEAGC-UHFFFAOYSA-N
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Description

6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione is a useful research compound. Its molecular formula is C5H4F3N3O2 and its molecular weight is 195.10 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione plays a crucial role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with several enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in metabolic pathways. For instance, the trifluoromethyl group in this compound enhances its binding affinity to certain proteins, thereby modulating their function .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in downstream effects on cell signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling and metabolism. In vivo studies have also demonstrated its potential long-term effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic. These studies highlight the importance of dosage optimization for safe and effective use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, its interaction with oxidases can lead to the production of reactive oxygen species, which can further influence cellular metabolism and oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

CAS No.

1221722-68-4

Molecular Formula

C5H4F3N3O2

Molecular Weight

195.10 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)1-2(9)10-4(13)11-3(1)12/h(H4,9,10,11,12,13)

InChI Key

FKDVQJRUQNEAGC-UHFFFAOYSA-N

SMILES

C1(C(NC(=O)NC1=O)N)C(F)(F)F

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione
Reactant of Route 2
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione
Reactant of Route 3
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione
Reactant of Route 4
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione
Reactant of Route 5
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione
Reactant of Route 6
6-Amino-5-(trifluoromethyl)-1,3-diazinane-2,4-dione

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